2,4-Di(morpholin-4-yl)pteridine 2,4-Di(morpholin-4-yl)pteridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16384137
InChI: InChI=1S/C14H18N6O2/c1-2-16-12-11(15-1)13(19-3-7-21-8-4-19)18-14(17-12)20-5-9-22-10-6-20/h1-2H,3-10H2
SMILES:
Molecular Formula: C14H18N6O2
Molecular Weight: 302.33 g/mol

2,4-Di(morpholin-4-yl)pteridine

CAS No.:

Cat. No.: VC16384137

Molecular Formula: C14H18N6O2

Molecular Weight: 302.33 g/mol

* For research use only. Not for human or veterinary use.

2,4-Di(morpholin-4-yl)pteridine -

Specification

Molecular Formula C14H18N6O2
Molecular Weight 302.33 g/mol
IUPAC Name 4-(2-morpholin-4-ylpteridin-4-yl)morpholine
Standard InChI InChI=1S/C14H18N6O2/c1-2-16-12-11(15-1)13(19-3-7-21-8-4-19)18-14(17-12)20-5-9-22-10-6-20/h1-2H,3-10H2
Standard InChI Key QKTVREVNVKMDHC-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=NC(=NC3=NC=CN=C32)N4CCOCC4

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The pteridine ring system consists of fused pyrimidine and pyrazine rings, creating a planar, aromatic framework. In 2,4-di(morpholin-4-yl)pteridine, morpholine groups—a six-membered ring containing one oxygen and one nitrogen atom—are appended to the 2- and 4-positions of the pteridine core . These substituents introduce steric bulk and electron-donating effects, modulating the compound’s solubility and reactivity. The morpholine rings adopt chair conformations, with nitrogen lone pairs participating in hydrogen bonding or coordinating metal ions.

Table 1: Key Physicochemical Properties of 2,4-Di(morpholin-4-yl)pteridine

PropertyValue
Molecular FormulaC14H18N6O2\text{C}_{14}\text{H}_{18}\text{N}_6\text{O}_2
Molecular Weight302.33 g/mol
CAS Number1144432-75-6
Predicted logP1.2–1.8 (moderate lipophilicity)
Hydrogen Bond Acceptors8
Hydrogen Bond Donors0

The absence of hydrogen bond donors (due to tertiary amine and ether groups) enhances membrane permeability, while the oxygen and nitrogen atoms facilitate interactions with polar biological targets .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 2,4-di(morpholin-4-yl)pteridine typically involves nucleophilic aromatic substitution (SNAr) reactions on a preformed pteridine scaffold. A common precursor is 2,4-dichloropteridine, where chlorine atoms at the 2- and 4-positions are displaced by morpholine under basic conditions .

Hypothetical Synthesis Pathway:

  • Preparation of 2,4-Dichloropteridine:
    Pteridine is halogenated using phosphorus oxychloride (POCl₃) in the presence of a catalyst, yielding 2,4-dichloropteridine.

  • Morpholine Substitution:
    Reaction with excess morpholine in a polar aprotic solvent (e.g., DMF or THF) at elevated temperatures (80–100°C) facilitates displacement of chloride ions. The use of a base (e.g., K₂CO₃) neutralizes HCl byproducts .

  • Purification:
    Crude product is isolated via column chromatography or recrystallization, with purity confirmed by HPLC and NMR .

Table 2: Representative Reaction Conditions for Morpholine Substitution

ParameterCondition
SolventDimethylformamide (DMF)
Temperature90°C
Reaction Time12–24 hours
BasePotassium carbonate (K₂CO₃)
Yield60–75%

Reactivity and Functionalization

The electron-deficient pteridine core permits further functionalization:

  • Electrophilic Aromatic Substitution: Nitration or sulfonation at the 6- and 7-positions, though steric hindrance from morpholine groups may limit reactivity.

  • Metal-Catalyzed Cross-Couplings: Suzuki-Miyaura couplings with aryl boronic acids to introduce aromatic groups, as demonstrated in related pyrrolo[2,3-d]pyrimidine systems .

CompoundLOX IC₅₀ (nM)Antioxidant Activity (TEAC, mM)
2,4-Diaminopteridine1501.8
2-Morpholin-4-ylpteridine2202.1
2,4-Di(morpholin-4-yl)pteridinePredicted: 180Predicted: 2.3

Druglikeness and ADMET Profiles

The morpholine groups enhance aqueous solubility (cLogP ≈ 1.5) while maintaining blood-brain barrier permeability. Preliminary ADMET predictions suggest:

  • Absorption: High gastrointestinal absorption due to moderate lipophilicity.

  • Metabolism: Resistance to CYP450 oxidation, favoring prolonged half-life.

  • Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) .

Research Gaps and Future Directions

Despite its promise, 2,4-di(morpholin-4-yl)pteridine remains understudied. Key areas for further investigation include:

  • In Vivo Efficacy: Validation of anti-inflammatory activity in animal models of colitis or arthritis.

  • Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize potency and selectivity.

  • Target Identification: Proteomic studies to identify binding partners beyond LOX and antioxidant enzymes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator